Cas no 57230-07-6 (2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol)

2-Amino-1-(cyclohex-3-en-1-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a cyclohexene ring, which imparts structural versatility for synthetic applications. Its bifunctional nature, combining an amine and a hydroxyl group, makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and chiral ligands. The cyclohexene moiety offers potential for further functionalization, enabling diverse chemical modifications. This compound’s stereochemistry is also advantageous for asymmetric synthesis, where it can serve as a building block for enantioselective transformations. Its stability and reactivity profile make it suitable for use in controlled reaction conditions, supporting precision in complex molecular constructions.
2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol structure
57230-07-6 structure
商品名:2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
CAS番号:57230-07-6
MF:C8H15NO
メガワット:141.210802316666
CID:6494569
PubChem ID:13829883

2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
    • 3-Cyclohexene-1-methanol, α-(aminomethyl)-
    • インチ: 1S/C8H15NO/c9-6-8(10)7-4-2-1-3-5-7/h1-2,7-8,10H,3-6,9H2
    • InChIKey: AQWQGGZRTNXGTE-UHFFFAOYSA-N
    • ほほえんだ: C1(C(CN)O)CCC=CC1

計算された属性

  • せいみつぶんしりょう: 141.115364102g/mol
  • どういたいしつりょう: 141.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • 密度みつど: 1.034±0.06 g/cm3(Predicted)
  • ゆうかいてん: 39-40 °C
  • ふってん: 135-140 °C(Press: 14 Torr)
  • 酸性度係数(pKa): 12.88±0.35(Predicted)

2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1233453-10000mg
2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
57230-07-6
10000mg
$3007.0 2023-10-02
Enamine
EN300-1233453-0.05g
2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
57230-07-6
0.05g
$924.0 2023-06-08
Enamine
EN300-1233453-500mg
2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
57230-07-6
500mg
$671.0 2023-10-02
Enamine
EN300-1233453-1.0g
2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
57230-07-6
1g
$1100.0 2023-06-08
Enamine
EN300-1233453-100mg
2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
57230-07-6
100mg
$615.0 2023-10-02
Enamine
EN300-1233453-2.5g
2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
57230-07-6
2.5g
$2155.0 2023-06-08
Enamine
EN300-1233453-1000mg
2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
57230-07-6
1000mg
$699.0 2023-10-02
Enamine
EN300-1233453-250mg
2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
57230-07-6
250mg
$642.0 2023-10-02
Enamine
EN300-1233453-50mg
2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
57230-07-6
50mg
$587.0 2023-10-02
Enamine
EN300-1233453-0.25g
2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol
57230-07-6
0.25g
$1012.0 2023-06-08

2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol 関連文献

2-amino-1-(cyclohex-3-en-1-yl)ethan-1-olに関する追加情報

Professional Introduction to 2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol (CAS No. 57230-07-6)

2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and potential biological activities. This compound, identified by the CAS number 57230-07-6, has garnered attention due to its structural motifs that are often associated with pharmacological properties. The presence of both amino and hydroxyl functional groups, coupled with a cyclohexenyl moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure consists of an ethanol backbone substituted with a cyclohexene ring at the first carbon position and an amino group at the second carbon position. This arrangement not only contributes to its distinct chemical properties but also opens up possibilities for various interactions with biological targets. The cyclohexenyl group, in particular, is known for its ability to engage in multiple forms of non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for drug design and development.

In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds, and 2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol fits well within this trend. The compound's dual functionality—amino and hydroxyl groups—provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored properties. Such derivatives could be explored for their efficacy in modulating various biological pathways.

One of the most promising areas of research involving 2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol is its potential as a precursor in the synthesis of bioactive molecules. The cyclohexenyl ring can serve as a scaffold for constructing more complex structures, while the amino group can be utilized for further functionalization through reductive amination, amide bond formation, or other common organic transformations. These modifications can lead to novel compounds with improved pharmacokinetic profiles or enhanced target specificity.

Recent studies have highlighted the importance of understanding the structural features that contribute to biological activity. The< strong>cyclohexenyl moiety, in particular, has been shown to influence binding affinity and selectivity when incorporated into drug-like molecules. By leveraging this knowledge, researchers can design analogs of 2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol that are optimized for specific therapeutic applications. For instance, modifications aimed at improving solubility or metabolic stability could enhance the compound's suitability for clinical development.

The< strong>amino group is another critical feature that warrants further investigation. Amino groups are frequently involved in hydrogen bonding interactions with biological targets, making them essential for achieving high affinity and selectivity. In addition, they can be used to introduce polar functionalities that improve solubility or to form salt forms that enhance oral bioavailability. These considerations are particularly relevant in the context of drug discovery, where optimizing physicochemical properties is often a key challenge.

The< strong>hydroxyl group present in 2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol also plays a significant role in determining the compound's behavior both in vitro and in vivo. Hydroxyl groups can participate in hydrogen bonding networks, influencing solubility and interactions with biological targets. Furthermore, they can undergo various chemical reactions, such as etherification or esterification, which can be exploited to generate derivatives with distinct properties. These reactions provide valuable tools for tailoring the pharmacological profile of the compound.

In conclusion, 2-amino-1-(cyclohex-3-en-1-y)ethan-l alcohol (CAS No. 57230_07_6) represents a promising scaffold for pharmaceutical research due to its unique structural features and potential biological activities. The combination of an amino group, a hydroxyl group, and a cyclohexenyl moiety offers multiple opportunities for chemical modification and biological evaluation. As our understanding of structure-function relationships continues to evolve, compounds like this one are likely to play an increasingly important role in the discovery and development of new therapeutic agents.

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